Methyl 2-amino-2-o-tolylacetate
Description
Contextualization of Alpha-Amino Esters in Synthetic Methodologies
Alpha-amino esters are a critical class of organic compounds, primarily recognized as precursors to non-natural and noncanonical amino acids. nih.govnih.gov These specialized amino acids are invaluable for developing novel small-molecule therapeutics, modifying biomolecules to introduce new functions, and advancing the field of chemical biology. nih.govnih.gov The versatility of α-amino esters stems from the two reactive functional groups attached to the α-carbon: the amino group and the ester group. This arrangement allows for a wide range of chemical transformations, making them essential intermediates in organic synthesis.
The synthesis of α-amino esters has been a long-standing focus of methodological development in organic chemistry. Classical methods such as the Strecker synthesis and the Gabriel malonic ester synthesis have been foundational for accessing these structures. nih.govyoutube.com Modern approaches have expanded the synthetic toolkit considerably, offering greater efficiency, selectivity, and functional group tolerance. Contemporary methods include:
Direct C-H Amination: This strategy involves the direct introduction of an amino group at the α-position of a carboxylic ester. nih.govnih.gov Recent advancements have seen the development of biocatalytic systems, such as engineered nitrene transferases, that can perform this transformation enantioselectively on inexpensive starting materials. nih.govnih.gov
Multi-component Reactions: Reactions like the Petasis reaction provide a straightforward route to α-amino esters, including α-aryl glycine (B1666218) derivatives, by combining easily accessible reagents like organozinc compounds, amines, and ethyl glyoxylate. organic-chemistry.orgorganic-chemistry.org
Catalytic Asymmetric Synthesis: A variety of catalytic systems, employing metals like palladium, copper, and iridium, have been developed for the enantioselective synthesis of α-amino esters. organic-chemistry.org These methods often involve the asymmetric hydrogenation or reduction of α-iminoesters or the α-arylation of glycine derivatives. nih.govorganic-chemistry.org
Biocatalysis: Engineered enzymes, particularly carbonyl reductases and transaminases, are increasingly used for the highly stereoselective synthesis of chiral α-amino esters and their derivatives, such as β-hydroxy α-amino esters. acs.orgacs.org These biocatalytic methods offer the advantages of high selectivity and environmentally benign reaction conditions. acs.org
The resulting α-amino esters serve as key building blocks for synthesizing peptides, developing new drugs, and as ligands in coordination chemistry. nih.govrsc.org
Structural Significance of the o-Tolyl Moiety in Substituted Acetates
The defining feature of Methyl 2-amino-2-o-tolylacetate, which distinguishes it from its unsubstituted phenyl analogue, is the methyl group at the ortho position of the aromatic ring. This "o-tolyl" moiety imparts significant steric and electronic effects that influence the molecule's conformation, reactivity, and interactions.
Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. minia.edu.eglibretexts.orgkhanacademy.org This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and thus more activated towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). minia.edu.egyoutube.com The increased electron density is most pronounced at the ortho and para positions, which, in the absence of overwhelming steric effects, makes these positions the preferred sites for electrophilic attack. libretexts.orglibretexts.org This electronic influence can also affect the acidity and basicity of nearby functional groups. The electron-donating nature of the methyl group slightly stabilizes the benzylic carbocation that could be formed as a reaction intermediate.
The combination of these steric and electronic factors, known as the "ortho effect," can lead to chemical properties that are not a simple extrapolation from the meta and para isomers. wikipedia.org For example, ortho-substituted benzoic acids are often stronger acids than their meta and para counterparts, a phenomenon attributed to the steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance. wikipedia.org A similar, albeit more complex, interplay of effects would be expected to govern the reactivity of this compound.
Overview of Research Trajectories Pertaining to this compound and its Analogues
While specific studies focusing exclusively on this compound are not prominent in the literature, the research on its structural analogues provides significant insight into its potential applications and chemical behavior.
A notable and extensively studied analogue is (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate . This compound is a key intermediate in the industrial synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide. chemicalbook.com The synthesis of this methoxyimino analogue often involves the reaction of methyl 2-oxo-2-arylacetates with methoxylamine. capes.gov.br The extensive patent literature and supplier availability for this compound underscore the commercial importance of molecules with the o-tolylacetate framework. chemicalbook.comnih.gov
Research into ortho-substituted phenylacetic acid derivatives is another relevant area. These compounds are valuable building blocks in medicinal chemistry. inventivapharma.com Synthetic strategies to access these molecules often employ modern cross-coupling reactions, such as the Palladium-catalyzed Suzuki coupling, to construct the C(sp²)-C(sp³) bond between the aryl ring and the acetic acid moiety. inventivapharma.com Furthermore, studies have investigated how ortho-substituents direct further functionalization, for example, in palladium-catalyzed C-H activation and deuteration reactions, highlighting the controlling influence of the ortho group. rsc.org
The broader class of α-aryl glycine esters represents another important set of analogues. Methyl 2-amino-2-phenylacetate, the direct parent compound lacking the ortho-methyl group, is a commercially available building block. sigmaaldrich.com Research in this area focuses on developing enantioselective synthetic routes to access optically pure α-aryl glycines, which are components of numerous bioactive compounds and pharmaceuticals. nih.gov
Collectively, the research on these analogues suggests that this compound is a potentially valuable, albeit under-explored, building block. Its synthetic utility would likely lie in the fields of medicinal chemistry and agrochemistry, where the specific steric and electronic properties conferred by the o-tolyl group could be leveraged to fine-tune the biological activity and pharmacokinetic properties of larger, more complex molecules.
Data Tables
Table 1: Physicochemical Properties of Methyl (S)-2-amino-2-(o-tolyl)acetate Data sourced from PubChem CID 51669757. nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Computed XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 179.094628675 Da |
| Topological Polar Surface Area | 52.3 Ų |
Table 2: Physicochemical Properties of Methyl 2-amino-2-phenylacetate Data sourced from PubChem CID 11389612 and Sigma-Aldrich. sigmaaldrich.comnih.gov
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Solid |
| Computed XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 165.07897905 Da |
| Topological Polar Surface Area | 52.3 Ų |
Table 3: Physicochemical Properties of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate Data sourced from PubChem CID 10998216. nih.gov
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Computed XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 207.08954328 Da |
| Topological Polar Surface Area | 47.9 Ų |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHVIUPROOQIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571705 | |
| Record name | Methyl amino(2-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532986-35-9 | |
| Record name | Methyl amino(2-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Amino 2 O Tolylacetate and Its Derivatives
Stereoselective and Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure Methyl 2-amino-2-o-tolylacetate is a significant challenge due to the steric hindrance imposed by the ortho-methyl group. Modern asymmetric synthesis provides several powerful tools to control the stereochemical outcome of reactions, yielding the desired enantiomer with high purity.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is well-established for the synthesis of α-amino acids. numberanalytics.com
One of the most effective methods involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral auxiliary. tcichemicals.comproquest.com The planar structure of the complex allows for excellent stereochemical control during the alkylation of the glycine α-carbon. For the synthesis of this compound, this would involve the alkylation of a chiral Ni(II)-glycinate complex with an o-tolyl electrophile or a related synthetic equivalent. The choice of the chiral auxiliary, often derived from amino acids like proline or camphor, is crucial for achieving high diastereoselectivity. numberanalytics.comscielo.org.mx For instance, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary in the synthesis of optically active amino acids via the formation of a nickel complex. tcichemicals.com
Another widely used class of chiral auxiliaries are oxazolidinones, as pioneered by Evans. wikipedia.org An N-acylated oxazolidinone can be enolized and subsequently reacted with an electrophilic source of the amino group, or an N-glycinyl oxazolidinone derivative can be alkylated. The steric bias provided by the substituents on the oxazolidinone directs the incoming group to a specific face of the enolate. wikipedia.org
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, earning the Nobel Prize in Chemistry in 2021. youtube.com For the synthesis of α-amino esters, chiral phosphoric acids and amino acids like proline and its derivatives are prominent catalysts. clockss.org
One approach is the direct asymmetric α-amination of a carbonyl compound. For instance, a derivative of methyl 2-o-tolylacetate could be subjected to an electrophilic amination using an azodicarboxylate in the presence of a chiral catalyst. Proline-catalyzed α-amination of ketones has been shown to proceed with excellent enantioselectivities. organic-chemistry.org
Another relevant organocatalytic method is the asymmetric Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide source. While traditionally not catalytic, modern variants use chiral catalysts to induce enantioselectivity. youtube.com Furthermore, enantioselective alkylation of glycine Schiff bases under phase-transfer catalysis (PTC) using chiral catalysts is a viable route. organic-chemistry.org
Table 2: Organocatalytic Asymmetric Synthesis of α-Amino Acid Precursors
| Organocatalyst | Reaction Type | Substrate | Reagent | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|---|
| L-Proline | Aldol Reaction | Acetone | p-Nitrobenzaldehyde | 76% | 68% | clockss.org |
| Chiral Phosphoric Acid | Reductive Amination | α-Imino ester | Hantzsch ester | High | Excellent | organic-chemistry.org |
Transition Metal-Catalyzed Asymmetric Amination and Alkylation Strategies
Transition metal catalysis offers a broad spectrum of highly selective and efficient methods for the synthesis of chiral α-amino acids. These methods often involve the creation of carbon-carbon or carbon-nitrogen bonds under mild conditions.
Asymmetric hydrogenation of a suitable precursor is a powerful strategy. For instance, an N-acyl-α,β-dehydroamino ester derivative of this compound could be hydrogenated using a chiral rhodium or ruthenium catalyst to afford the desired enantiomer with high enantioselectivity.
More recently, direct C-H activation and amination have gained prominence. A transition metal catalyst, often palladium or copper, can facilitate the direct coupling of an amine with a C-H bond at the α-position of a suitable ester precursor. acs.org For example, copper-catalyzed electrophilic amination of silyl (B83357) ketene (B1206846) acetals with N-chloroamines yields α-amino esters. organic-chemistry.org
Bi(V)-mediated arylation combined with SN2 displacement offers a modular approach to α,α-diaryl α-amino esters from α-keto esters. acs.org This method could potentially be adapted for the synthesis of the target molecule.
Table 3: Transition Metal-Catalyzed Asymmetric Synthesis of α-Amino Esters
| Metal Catalyst/Ligand | Reaction Type | Substrate | Reagent | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|---|
| Ru-BINAP | Asymmetric Hydrogenation | N-acyl-α,β-dehydroamino ester | H₂ | >95% | High | libretexts.org |
| Cu(I)/BOX | Allylation | α-Ketiminoester | Allylating agent | High | Excellent | organic-chemistry.org |
| Ni-catalyst | Reductive Cross-Coupling | Racemic alkyl electrophile | Alkylzinc reagent | Good | Good | organic-chemistry.org |
Classical and Modern Preparative Routes
Alongside cutting-edge asymmetric methods, classical and modernized preparative routes remain valuable for the synthesis of α-amino acids, including this compound. These methods often produce racemic mixtures that may require subsequent resolution.
Nucleophilic Substitution Pathways
A fundamental approach to α-amino acids is the amination of α-halo esters. libretexts.org In this pathway, Methyl 2-bromo-2-o-tolylacetate, which can be prepared from the corresponding carboxylic acid via a Hell-Volhard-Zelinskii-type reaction, is treated with an ammonia (B1221849) source. While direct amination can lead to overalkylation, the Gabriel synthesis offers a cleaner alternative. libretexts.org This method utilizes potassium phthalimide (B116566) as the nitrogen nucleophile, which attacks the α-bromo ester. Subsequent hydrolysis or hydrazinolysis of the phthalimide group yields the primary amine. libretexts.org
A more modern approach involves the SN2 displacement of a triflate group from a chiral α-hydroxy ester derivative. This reaction proceeds with inversion of configuration and can be highly stereoselective. nih.gov
Reductive Amination Protocols from Alpha-Keto Esters
Reductive amination is one of the most versatile and widely used methods for preparing amines. sigmaaldrich.commasterorganicchemistry.com For the synthesis of this compound, the precursor would be Methyl 2-oxo-2-o-tolylacetate. This α-keto ester is condensed with an amine, such as ammonia or a protected amine equivalent, to form an imine intermediate, which is then reduced in situ.
A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. youtube.com
Modern advancements include biocatalytic reductive amination using imine reductases (IREDs). nih.gov These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, providing direct access to enantiomerically pure amines under mild aqueous conditions. The use of IREDs for the reductive amination of α-ketoesters with various amines has been shown to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov
Table 4: Reagents for Reductive Amination of α-Keto Esters
| Reducing Agent/System | Amine Source | Key Features | Reference |
|---|---|---|---|
| NaBH₃CN | NH₃, NH₄OAc | Selective for iminium ions | masterorganicchemistry.com |
| NaBH(OAc)₃ | Primary/Secondary Amines | Mild, effective for a wide range of substrates | masterorganicchemistry.com |
| H₂/Pd/C | NH₃, Benzylamine | Catalytic, scalable | youtube.com |
| Imine Reductase (IRED) | Various Amines | Biocatalytic, highly enantioselective, mild conditions | nih.gov |
Esterification and Amine Functionalization Procedures
The synthesis of this compound fundamentally involves the formation of a methyl ester and the introduction of an amine group at the alpha-position. The order of these steps can vary depending on the chosen synthetic route.
One common approach is the esterification of the corresponding amino acid, 2-amino-2-o-tolylacetic acid. Standard methods for the esterification of amino acids include treatment with methanol (B129727) in the presence of an acid catalyst. Common catalysts include hydrogen chloride gas, sulfuric acid, or thionyl chloride. nih.gov A convenient and widely used method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which offers mild conditions and good to excellent yields. nih.gov This method is advantageous due to its simple operation and workup. nih.gov
Alternatively, the amino group can be introduced after the ester functionality is already in place. This is typically achieved through the reductive amination of a keto-ester precursor, Methyl 2-oxo-2-o-tolylacetate. This process involves the reaction of the keto-ester with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.
Synthesis of Key Precursors and Intermediates for this compound
A crucial aspect of synthesizing this compound is the efficient preparation of its key precursors. The most common pathway involves the synthesis of an alpha-keto ester, which is then converted to an oximino derivative before reduction to the final amino ester.
Alpha-Oxo-o-tolylacetate Synthesis
The primary precursor for the synthesis of this compound is Methyl 2-oxo-2-o-tolylacetate. This α-keto ester can be synthesized through the oxidation of a suitable precursor followed by esterification. One reported method involves the palladium-catalyzed cross-coupling reaction of arylzinc halides with methyl oxalyl chloride. researchgate.net Another approach involves the reaction of arylboronic acids with methyl (Z)-2-bromo-3-methoxypropenoate. researchgate.net A patent for the synthesis of the related fungicide, Trifloxystrobin, describes the reaction of Oxo-o-tolyl-acetic acid methyl ester with methoxyamine hydrochloride in the presence of a base to form the corresponding oximino derivative, implying the prior synthesis of the keto ester. google.com
Generation of Oximino Derivatives
The conversion of the α-keto ester to an oximino derivative is a key step that facilitates the subsequent introduction of the amino group. The most common intermediate is Methyl 2-(methoxyimino)-2-o-tolylacetate. This compound is a known precursor in the synthesis of the fungicide Trifloxystrobin. chemicalbook.com
A Chinese patent details a method for the preparation of (E)-Methyl 2-(2-methylphenyl)-2-methoxyiminoacetate. google.com The process involves the saponification of a mixture of (E/Z) isomers of the methoxyimino acetic acid methyl ester, followed by methylation of the resulting (E)-2-(2-tolyl)-2-methoxyiminoacetic acid under alkaline conditions. google.com This method is reported to have the advantages of simple operation, high yield, and reduced impurities. google.com The reaction temperature for the methylation step is typically in the range of 0 to 100 °C, with a preferred range of 20 to 80 °C, and a reaction time of 2 to 8 hours. google.com The formation of O-methyloximino-2-arylacetates from the corresponding keto esters can also be achieved by treatment with O-methylhydroxylamine hydrochloride in pyridine, often resulting in high yields. researchgate.net
Process Optimization and Scalability Considerations in Industrial Synthesis
For the large-scale production of this compound, process optimization is essential to ensure high yields, purity, and cost-effectiveness. Key areas of focus include enhancing reaction yields and improving the purity profile of the final product.
Yield Enhancement Strategies
Several strategies can be employed to enhance the yield of this compound. In the synthesis of the oximino precursor, (E)-Methyl 2-(methoxyimino)-2-o-tolylacetate, the patented method of isomer separation and subsequent methylation is designed to maximize the yield of the desired (E) isomer. google.com
For the final reduction step, the choice of catalyst and reaction conditions is critical. The catalytic hydrogenation of α-keto ester oximes is a common method. capes.gov.br The use of specific catalysts, such as neutral rhodium(I) complexes with phosphine (B1218219) ligands, has been shown to be effective for the hydrogenation of α-keto esters. rsc.org For large-scale synthesis, the development of robust and reusable catalysts is a key consideration. In peptide synthesis, which involves similar coupling reactions, the use of anion exchange resins to quench reactions and remove byproducts can improve isolated yields. nih.gov
The table below summarizes some reaction parameters and their impact on yield for related synthetic steps.
| Reaction Step | Reagents/Catalyst | Solvent | Temperature (°C) | Reported Yield |
| Esterification of amino acids | Trimethylchlorosilane/Methanol | Methanol | Room Temperature | Good to Excellent nih.gov |
| Synthesis of (E)-Methyl 2-(methoxyimino)-2-o-tolylacetate | Methylating agent, base | Not specified | 20-80 | High google.com |
| Hydrogenation of α-keto esters | Neutral Rhodium(I) complexes | Benzene (B151609) or THF | Not specified | Nearly Quantitative rsc.org |
| Peptide Synthesis (Iodine Quenching) | Anion exchange resin | Methanol/Water | Room Temperature | ~80% nih.gov |
Purity Profile Improvement Techniques
Achieving a high purity profile for this compound is crucial for its intended applications. Common impurities can arise from side reactions or incomplete conversion of intermediates.
Chromatographic techniques are widely used for the purification of amino acid esters and their derivatives. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the desired product from a complex reaction mixture. nih.gov
In the synthesis of related amino acid esters, resolution of racemic mixtures is often necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by crystallization. google.com The choice of solvent system is critical in this process to achieve high diastereomeric excess. google.com
For the removal of inorganic salts and other water-soluble impurities, extraction and washing steps are typically employed. The use of anion exchange resins can also be an effective method for removing acidic byproducts and catalysts, leading to a cleaner product stream. nih.gov
Sustainable Synthesis Practices
The sustainable synthesis of this compound and its derivatives is centered around several key principles of green chemistry, including the use of biocatalysis, green solvents, and energy-efficient processes. These practices not only reduce the environmental impact but also often lead to higher selectivity and purity of the final product.
A significant area of development is the use of enzymes as catalysts. Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral amino esters. nih.govnih.gov Enzymes operate under mild conditions of temperature and pH, are biodegradable, and exhibit high chemo-, regio-, and stereoselectivity. nih.gov This high selectivity is particularly advantageous in the synthesis of chiral molecules like this compound, often eliminating the need for complex protection and deprotection steps common in conventional synthesis.
One of the most promising biocatalytic methods is enzymatic kinetic resolution. nih.govwikipedia.orgmdpi.comresearchgate.netyoutube.com In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic mixture of the corresponding alcohol or ester, allowing for the separation of the two enantiomers. For instance, lipases can be used in the transesterification of a racemic mixture of δ-hydroxy esters, leading to a successful kinetic resolution. nih.gov This method can be further enhanced through dynamic kinetic resolution, where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomerically pure product. wikipedia.org
Another powerful biocatalytic tool is the use of transaminases. researchgate.netbohrium.comnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, producing a chiral amine with high enantiomeric excess. This method is particularly attractive for the synthesis of α-amino acids and their esters. The use of ω-transaminases has been shown to be effective for the synthesis of a variety of chiral amines, and strategies have been developed to overcome challenges such as unfavorable equilibrium positions. nih.gov
The choice of solvent is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green solvents, such as water, ionic liquids, or supercritical fluids, are being increasingly adopted. Water is the most environmentally benign solvent, and many enzymatic reactions are performed in aqueous media. Solvent-free reaction conditions are also a highly sustainable option, reducing waste and simplifying product purification. mdpi.com For example, the acetylation of alcohols, amines, and phenols can be carried out efficiently under solvent- and catalyst-free conditions. mdpi.com
The following tables present representative data for sustainable synthesis methods applicable to α-amino esters, illustrating the potential for high yields and enantioselectivity.
Table 1: Enzymatic Kinetic Resolution of α-Amino Ester Precursors
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Lipase B from Candida antarctica | Racemic 1-phenylethanol | Vinyl acetate | Toluene (B28343) | 40 | >45 | >99 |
| Lipase from Pseudomonas cepacia | Racemic 2-octanol | Isopropenyl acetate | Hexane (B92381) | 30 | ~50 | >95 |
| Lipase from Candida rugosa | Racemic 1-(isopropylamino)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF4] | 40 | 28.2 | 96.2 (product) |
This table presents representative data for the enzymatic kinetic resolution of various alcohols, which are precursors to the corresponding esters. The data illustrates the high enantioselectivity achievable with this method.
Table 2: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines
| Transaminase | Substrate | Amine Donor | Solvent | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (ee %) |
| (R)-selective ω-TA | 1-indanone | o-xylylenediamine | Phosphate buffer | 30 | 7.5 | >99 | >99 |
| (S)-selective TA | Propiophenone | Isopropylamine | DMSO/Phosphate buffer | 37 | 8.0 | >95 | >99 |
| Commercial (S)-selective TA | 2'-Chloroacetophenone | Isopropylamine | DMSO/Phosphate buffer | 45 | 11 | >99 | >99 |
This table shows typical results for the asymmetric synthesis of chiral amines from ketone precursors using transaminases, highlighting the high conversions and enantioselectivities that can be obtained.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 2 O Tolylacetate
Transformations at the Ester Moiety
The ester group of methyl 2-amino-2-o-tolylacetate is susceptible to nucleophilic attack at the carbonyl carbon, leading to reactions such as transesterification and hydrolysis.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
Base-catalyzed transesterification typically proceeds through a nucleophilic addition-elimination mechanism, where an alkoxide ion acts as the nucleophile. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com
Various catalysts have been employed for transesterification, including homogeneous catalysts like mineral acids and bases, as well as heterogeneous catalysts. researchgate.net The choice of catalyst can influence the reaction rate and selectivity. researchgate.net
The ester group of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-amino-2-o-tolylacetic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl group. Acid-catalyzed hydrolysis is a reversible equilibrium process.
The kinetics of the hydrolysis of amino acid esters have been studied, and the rates are influenced by factors such as pH, temperature, and the structure of the amino acid. researchgate.netharvard.eduresearchgate.net The presence of the tolyl group in this compound would likely influence the hydrolysis rate through steric and electronic effects. For instance, the kinetics of hydrolysis of methyl isocyanate, a related compound in terms of having a methyl ester, have been shown to be acid-catalyzed. rsc.org A variety of reagents and methods have been developed for the efficient synthesis of amino acid methyl esters, which is the reverse of hydrolysis. mdpi.com
Table 3: General Conditions for Ester Hydrolysis
| Condition | Catalyst | Mechanism |
| Basic | Hydroxide Ion (e.g., NaOH) | Nucleophilic Acyl Substitution |
| Acidic | Protic Acid (e.g., HCl) | Nucleophilic Acyl Substitution (Reversible) |
Reduction to Corresponding Alcohols
The ester functionality of this compound can be selectively reduced to yield the corresponding 1,2-amino alcohol, (2-amino-2-o-tolyl)ethanol. This transformation is a cornerstone in the synthesis of chiral ligands and pharmaceutical intermediates. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted reactions with the amino group, and preserving the stereochemical integrity of the α-carbon.
Commonly, powerful hydride donors are employed for this purpose. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters to primary alcohols. However, its high reactivity necessitates careful handling and protection of the amine group, typically as a carbamate (B1207046) (e.g., Boc or Cbz) or amide, to prevent side reactions.
A milder and often more selective approach involves the use of sodium borohydride (B1222165) (NaBH₄). While NaBH₄ alone is generally not reactive enough to reduce esters, its reactivity can be enhanced by activating the ester group. One method involves the in-situ formation of a mixed anhydride (B1165640) using reagents like ethyl chloroformate or isobutyl chloroformate, which is then reduced by NaBH₄. benthamopen.com Another effective one-pot procedure uses 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the corresponding N-protected amino acid, followed by reduction with NaBH₄. benthamopen.comresearchgate.net These methods are often preferred as they are experimentally simpler and proceed under milder conditions, which helps in preventing racemization. benthamopen.com
For large-scale applications, alternative methods such as using lithium metal with an activating agent like aluminum chloride (AlCl₃) in the presence of a proton source like tert-butanol (B103910) have been developed, offering a cost-effective and efficient route for the reduction of amino acids. jocpr.com
Table 1: Selected Conditions for the Reduction of α-Amino Esters to α-Amino Alcohols This table presents generalized conditions applicable to α-amino esters, including this compound.
| Reducing Agent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | Highly reactive. Requires N-protection (e.g., Boc, Cbz) to prevent reaction with the amine. | jocpr.com |
| Sodium Borohydride (NaBH₄) / Lewis Acid (e.g., LiCl, CaCl₂) | Ethanol or THF, reflux | Lewis acid enhances the electrophilicity of the ester carbonyl. | core.ac.uk |
| Sodium Borohydride (NaBH₄) with Mixed Anhydride | 1. Ethyl chloroformate/NMM in THF; 2. NaBH₄ in H₂O | A two-step, one-pot procedure that proceeds with little racemization. | benthamopen.comcore.ac.uk |
| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, low temp. (-78°C) | Can be selective, but may yield the aldehyde as a major product if conditions are not carefully controlled. | core.ac.uk |
| Lithium (Li) / Aluminum Chloride (AlCl₃) | THF, tert-butanol | Activates the carboxyl group for reduction by lithium metal. Suitable for industrial scale. | jocpr.com |
Reactivity of the o-Tolyl Aromatic Ring
The o-tolyl group in this compound is subject to reactions characteristic of substituted benzene (B151609) rings, including electrophilic substitution on the ring and functionalization of the methyl side-chain.
Electrophilic Aromatic Substitution Patterns
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the o-tolyl ring is governed by the combined directing effects of the two existing substituents: the methyl group (-CH₃) at C1 and the α-amino ester group (-CH(NH₂)CO₂Me) at C2.
Methyl Group (-CH₃): This is an alkyl group, which acts as a weak activator and an ortho, para-director through an inductive electron-donating effect. libretexts.org It directs incoming electrophiles to positions 4 and 6.
α-Amino Ester Group (-CH(NH₂)CO₂Me): This group, attached via its α-carbon, is also considered an alkyl-type substituent. It is generally an activating group and directs ortho and para. It directs incoming electrophiles to positions 4 and 6.
Both substituents reinforce the directing effect towards the same positions. The substitution will, therefore, be strongly favored at C4 (para to the methyl group) and C6 (ortho to the methyl group). organicchemistrytutor.com Between these two sites, the C4 position is sterically more accessible and less hindered than the C6 position, which is sterically crowded between the two existing substituents. Consequently, the C4-substituted product is expected to be the major isomer formed in most EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions. This is analogous to the bromination of o-xylene, where conditions can be optimized to favor the formation of the 3,4-disubstituted product over the 2,3-isomer. google.com
Side-Chain Functionalization (e.g., benzylic bromination)
The methyl group on the aromatic ring offers a site for free-radical functionalization at the benzylic position. The C-H bonds of this benzylic carbon are significantly weaker than typical alkyl C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org
A classic example of this reactivity is benzylic bromination, often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator such as heat, UV light, or a chemical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming the stabilized o-tolyl radical. This radical then reacts with Br₂ (present in low concentration) to yield the product, Methyl 2-amino-2-(2-(bromomethyl)phenyl)acetate, and a new bromine radical to continue the chain. chemistrysteps.com This reaction is highly selective for the benzylic position, leaving the aromatic ring and the amino ester moiety intact. masterorganicchemistry.com The resulting benzylic bromide is a versatile synthetic intermediate, amenable to a variety of nucleophilic substitution reactions.
Stereochemical Stability and Interconversion Dynamics
The α-carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The stability of this stereocenter is a critical consideration, particularly during synthesis and subsequent reactions, as racemization can lead to a loss of biological activity or desired properties.
The primary mechanism for the loss of stereochemical integrity is epimerization via the formation of an enolate or enol intermediate. The hydrogen atom on the α-carbon is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers (racemization). The process can also be catalyzed by acid, which promotes the formation of an enol tautomer.
The stability of the stereocenter is therefore highly dependent on the reaction conditions.
pH: Both strongly basic and acidic conditions can promote racemization. Neutral or near-neutral conditions are generally preferred to maintain stereochemical purity.
Temperature: Higher temperatures can provide the necessary activation energy for proton abstraction and increase the rate of epimerization.
Solvent: The choice of solvent can influence the stability and reactivity of the enolate intermediate.
Many synthetic procedures, such as certain reductions or peptide couplings, are designed to minimize racemization by using mild reagents, low temperatures, and short reaction times. benthamopen.comnih.gov For example, the deprotection of propargyl esters of amino acids using a neutral reagent was shown to proceed without racemization. nih.gov In contrast, reactions that deliberately generate an enolate, such as α-alkylation, must carefully control the subsequent steps to achieve a desired stereochemical outcome.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the detailed reaction pathways of this compound requires a combination of kinetic and spectroscopic techniques. These studies provide insights into reaction rates, the identity of transient intermediates, and the structure of final products.
Kinetic Studies: Kinetic analysis involves monitoring the concentration of reactants and products over time to determine the reaction's rate law. This information helps to elucidate the mechanism, particularly the rate-determining step. For reactions involving this compound, such as the hydrolysis of the ester or its aminolysis, kinetic studies can reveal the influence of pH, temperature, and catalyst concentration on the reaction rate. nih.govnih.gov For instance, by studying the hydrolysis rate at different pH values, one can determine whether the reaction is acid-catalyzed, base-catalyzed, or involves intramolecular catalysis by the neighboring amino group. Such studies are crucial for optimizing reaction conditions and understanding the stability of the compound. researchgate.net
Spectroscopic Studies: Spectroscopic methods are indispensable for identifying the structures of starting materials, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Changes in chemical shifts and coupling constants can be used to follow the course of a reaction, such as the disappearance of the methyl ester signal and the appearance of hydroxymethyl signals during reduction. 2D NMR techniques (e.g., COSY, HMQC) can establish connectivity within the molecule, confirming the regiochemistry of electrophilic aromatic substitution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor changes in functional groups. For example, in the reduction of the ester, the disappearance of the strong C=O stretching band (around 1740 cm⁻¹) and the appearance of a broad O-H stretching band (around 3300-3500 cm⁻¹) would be clearly observable.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of components in a reaction mixture, including transient intermediates and byproducts.
UV-Visible Spectroscopy: This technique is useful for studying reactions that involve changes in conjugation or the formation of colored species. For example, it can be used to monitor the kinetics of reactions involving the aromatic ring or the formation of certain derivatives. nih.gov
By combining these analytical techniques, a comprehensive picture of the reactivity, stability, and mechanistic pathways of this compound can be constructed.
Methyl 2 Amino 2 O Tolylacetate As a Versatile Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of the amino and ester groups, coupled with the influence of the o-tolyl substituent, makes methyl 2-amino-2-o-tolylacetate an attractive starting material for constructing complex molecular architectures.
Heterocyclic Compound Formation
The bifunctional nature of this compound allows it to participate in various cyclization reactions to form a wide range of heterocyclic compounds. The amino group can act as a nucleophile, while the ester group can be transformed into other functionalities to facilitate ring closure. For instance, α-amino acid esters are well-known precursors for the synthesis of oxazolones, which are themselves versatile intermediates for various biologically active compounds. The reaction of an N-acylated amino acid with a dehydrating agent, such as acetic anhydride (B1165640), is a common route to 4-substituted-5(4H)-oxazolones. sphinxsai.combiointerfaceresearch.comresearchgate.net
Furthermore, the amino group of this compound can participate in multicomponent reactions, such as the Ugi reaction, which is a powerful tool for generating molecular diversity. In a typical Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. wikipedia.orgmdpi.comnih.gov The use of an amino acid derivative like this compound introduces a chiral center and additional functionality into the product, which can be further elaborated into complex heterocyclic systems.
Another potential application lies in the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.commdpi.com While this compound is not a β-arylethylamine, its amino group can be incorporated into substrates suitable for this reaction, leading to the formation of novel heterocyclic scaffolds.
Polypeptide and Peptidomimetic Construction (excluding biological activity)
The incorporation of non-natural amino acids into peptides is a widely used strategy to create peptidomimetics with enhanced stability and novel structural properties. This compound, as a non-proteinogenic amino acid, can be introduced into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The o-tolyl group provides steric bulk, which can influence the conformational preferences of the resulting peptide, potentially inducing specific secondary structures like β-turns or helices. The incorporation of such modified amino acids can be crucial in the design of peptidomimetics that mimic the bioactive conformation of natural peptides.
The synthesis of peptidomimetics often involves the use of building blocks that can introduce conformational constraints. The rigid structure of the o-tolyl group in this compound can serve this purpose, limiting the rotational freedom of the peptide backbone and stabilizing specific conformations. This is a key principle in the design of molecules that can interact with biological targets with high affinity and specificity. The synthesis of aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, is another area where derivatives of this compound could be utilized to create novel peptide analogs. researchgate.net
Intermediate in the Development of Agrochemical Derivatives
The most prominent and well-documented application of a derivative of this compound is in the agrochemical industry, specifically in the synthesis of strobilurin-class fungicides.
Synthesis of Strobilurin-Class Compounds
A key intermediate in the industrial synthesis of the broad-spectrum foliar fungicide Trifloxystrobin is (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate. chemicalbook.comlookchem.comhsppharma.com This intermediate is prepared from precursors that are closely related to or derived from this compound.
The synthesis of Trifloxystrobin involves the coupling of (E)-Methyl 2-(2-bromomethylphenyl)-2-(methoxyimino)acetate with the sodium salt of (E)-[1-(3-trifluoromethylphenyl)ethylidene]aminooxyacetic acid. The precursor, (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, is first brominated on the methyl group of the tolyl ring to give the key bromomethylphenyl intermediate. patsnap.comwipo.int
The synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate itself can be achieved through various routes, often starting from o-tolylacetonitrile or o-tolylacetic acid derivatives. One patented method describes the hydrolysis of 2-oxime-o-tolylacetonitrile to 2-oxime-o-tolylacetic acid, followed by methylation to yield (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate. google.com This highlights the central role of the o-tolylacetate scaffold in the construction of this important agrochemical.
| Precursor/Intermediate | Role in Trifloxystrobin Synthesis | Reference |
| (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate | Key precursor to the brominated intermediate | chemicalbook.comlookchem.comhsppharma.com |
| (E)-Methyl 2-(2-bromomethylphenyl)-2-(methoxyimino)acetate | Core building block for coupling reaction | patsnap.comwipo.int |
| 2-Oxime-o-tolylacetic acid | Precursor to the methoxyimino ester | google.com |
Formation of Other Agrochemical Scaffold Precursors
While the use of this compound derivatives is most notably documented in the synthesis of strobilurins, the structural motif of an α-amino acid ester with an aryl group is common in various agrochemical classes. The reactivity of the amino and ester groups allows for the synthesis of a variety of heterocyclic systems that can serve as scaffolds for new active ingredients. For example, oxazolone (B7731731) derivatives, which can be synthesized from amino acids, have been investigated for their fungicidal, insecticidal, and herbicidal activities. researchgate.net The unique o-tolyl group of this compound could impart specific properties to such derivatives, potentially leading to the discovery of novel agrochemicals.
Chiral Building Block in Asymmetric Synthesis
When used in its enantiomerically pure form, this compound can serve as a valuable chiral building block in asymmetric synthesis. The stereocenter at the α-carbon can be used to introduce chirality into a target molecule, which is often a critical factor for its biological activity.
The asymmetric synthesis of α-amino acids is a well-established field, and various methods can be employed to obtain enantiomerically pure this compound. Once obtained, this chiral building block can be used in a variety of transformations where the stereochemical information is transferred to the product. For example, the alkylation of chiral glycine (B1666218) enolate equivalents is a powerful method for the synthesis of non-natural amino acids. open.ac.uk While specific examples utilizing a pseudoephedrine glycinamide (B1583983) derived from this compound are not explicitly reported, this methodology represents a potential route for its use in asymmetric synthesis.
Contributions to Specialty Chemical Production
The utility of this compound as a precursor in the production of specialty chemicals is an area of growing academic and industrial exploration. Its bifunctional nature, possessing both a nucleophilic amino group and an ester group amenable to various transformations, allows for its incorporation into a diverse array of molecular architectures. The presence of the o-tolyl group introduces specific steric and electronic properties that can influence the biological activity and material characteristics of the final products.
Detailed Research Findings
While extensive, large-scale industrial applications are not widely documented in publicly available literature, research efforts have highlighted the potential of this compound and its derivatives in the synthesis of specialized compounds. The primary application of related compounds, such as Methyl 2-(methoxyimino)-2-o-tolylacetate, lies in the agrochemical sector as an intermediate in the production of fungicides like Trifloxystrobin. chemicalbook.comlookchem.comactivebiopharma.comnih.govcymitquimica.comnih.gov This underscores the value of the o-tolylacetate scaffold in creating biologically active molecules.
Amino acid esters, in general, are crucial intermediates in organic synthesis. mdpi.com They serve as foundational components in medicinal chemistry for the development of pharmaceuticals, as chiral sources for asymmetric synthesis, and in the creation of advanced polymer materials. The synthesis of amino acid methyl esters, including aromatic variants, is a well-established chemical transformation, often achieved through methods like the use of trimethylchlorosilane in methanol (B129727), which offers a convenient and efficient route to these valuable intermediates. mdpi.com
The table below summarizes the key attributes of this compound that make it a promising candidate for specialty chemical synthesis.
| Property | Significance in Specialty Chemical Production |
| Chirality | The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which is critical for many pharmaceuticals and agrochemicals where one enantiomer is significantly more active or has a better safety profile. |
| Amino Group | Provides a reactive site for a wide range of chemical modifications, including acylation, alkylation, and the formation of amide bonds, which are fundamental linkages in many biologically active molecules and polymers. |
| Ester Group | Can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or undergo transesterification, offering further avenues for derivatization and the construction of more complex molecular structures. |
| o-Tolyl Group | The ortho-methyl substituent on the phenyl ring introduces steric hindrance and alters the electronic properties of the aromatic ring. This can be exploited to fine-tune the binding affinity of a molecule to its biological target or to control the physical properties of a material. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the interaction of atomic nuclei with an external magnetic field, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the analyte. For Methyl 2-amino-2-o-tolylacetate, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.
Proton (¹H) NMR Applications for Configuration and Conformation Analysis
Proton (¹H) NMR spectroscopy is the first-line analytical technique for the structural confirmation of this compound. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal offer a detailed picture of the molecule's proton framework.
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons of the o-tolyl group, the methine proton at the chiral center, the protons of the methyl ester group, the protons of the tolyl methyl group, and the protons of the amino group. The aromatic region would likely show a complex multiplet pattern due to the ortho-substitution, providing information about the substitution pattern on the benzene (B151609) ring. The chemical shift of the benzylic methine proton is particularly diagnostic and is influenced by the adjacent amino and ester functionalities. The coupling constants between neighboring protons, observable in the splitting patterns, are crucial for confirming the connectivity within the molecule.
Table 1: Predicted ¹H NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds, as specific experimental data for this compound is not publicly available.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic Protons (C₆H₄) | 7.1 - 7.4 | m | - |
| Methine Proton (CH-NH₂) | ~4.5 | s | - |
| Methyl Ester Protons (OCH₃) | ~3.7 | s | - |
| Tolyl Methyl Protons (Ar-CH₃) | ~2.3 | s | - |
Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the carbonyl group, the aromatic carbons, the chiral center, and the methyl groups.
The chemical shift of the carbonyl carbon in the ester group is expected to appear significantly downfield (around 170-175 ppm). The aromatic carbons will resonate in the typical range of 125-140 ppm, with the carbon attached to the amino-ester substituent and the methyl-substituted carbon showing distinct shifts. The methine carbon of the chiral center and the carbons of the methyl ester and tolyl methyl groups will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds, as specific experimental data for this compound is not publicly available.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~173 |
| Quaternary Aromatic Carbon (C-CH₃) | ~137 |
| Quaternary Aromatic Carbon (C-CH(NH₂)COOCH₃) | ~135 |
| Aromatic Carbons (CH) | 126 - 131 |
| Methine Carbon (CH-NH₂) | ~58 |
| Methyl Ester Carbon (OCH₃) | ~52 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complete molecular structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sigmaaldrich.comchemicalbook.com For this compound, COSY would confirm the coupling between the aromatic protons on the tolyl ring, helping to assign their specific positions. sigmaaldrich.comchemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govnih.gov An HSQC spectrum would definitively link each proton signal to its attached carbon atom, for instance, confirming the assignment of the methine proton to its corresponding carbon and the methyl protons to their respective carbon signals. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₃NO₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision. This is a critical step in the unequivocal identification of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the compound's structure.
For this compound, characteristic fragmentation pathways would be expected. The most abundant precursor and product ions for amino acids are often the [M+H]⁺ and the [M-COOH]⁺ ions. nih.gov Common fragmentation patterns for similar structures include the loss of the methoxycarbonyl group (-COOCH₃), the loss of the amino group (-NH₂), and cleavage of the benzylic C-C bond. The fragmentation of related compounds, such as 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one, has shown characteristic losses that can help predict the fragmentation behavior of the target molecule. np-mrd.org Analysis of these fragmentation pathways allows for the confirmation of the different structural motifs within the molecule.
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis and purification of this compound, enabling the separation of the target compound from impurities and the resolution of its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying its enantiomeric excess (e.e.). Due to the compound's chirality, the use of a chiral stationary phase (CSP) is essential for the separation of its (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the enantiomeric resolution of amino acid esters. yakhak.orgsigmaaldrich.com
For purity analysis, a reversed-phase HPLC method is typically utilized. A C18 column is a common choice, offering good separation of non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring in this compound provides strong UV absorbance.
For enantiomeric excess determination, a normal-phase HPLC method with a chiral stationary phase is often preferred. The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as 2-propanol. yakhak.org The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess.
Table 1: Representative HPLC Conditions for Analysis of this compound
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess Determination (Chiral) |
| Column | C18, 4.6 mm x 150 mm, 5 µm | Chiralpak® AD-H, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | 0.02 M Ammonium Acetate (pH 7.4) : Methanol (25:75, v/v) researchgate.net | Hexane : 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min |
| Column Temperature | 30 °C researchgate.net | 25 °C |
| Detection | UV at 230 nm researchgate.net | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | Analyte peak around 5-10 min | (R)-enantiomer ~12 min, (S)-enantiomer ~15 min |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, amino acid esters like this compound are not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility and thermal stability. mdpi.comsigmaaldrich.comsigmaaldrich.com Common derivatization strategies include silylation and acylation of the primary amino group.
Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the amino group with a trimethylsilyl (B98337) (TMS) group. unina.it Acylation, using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA), introduces an acyl group. mdpi.com The resulting derivatives are more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on their characteristic fragmentation patterns.
The choice of derivatization reagent and GC conditions, including the type of column and temperature program, is critical for achieving good separation and sensitivity. nih.govresearchgate.net
Table 2: Illustrative GC-MS Conditions for Derivatized this compound
| Parameter | Silylated Derivative (TMS) | Acylated Derivative (PFP) |
| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate mdpi.com |
| Reaction Conditions | 100 °C for 4 hours sigmaaldrich.com | 65 °C for 30 minutes mdpi.com |
| GC Column | ZB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) unina.it |
| Carrier Gas | Helium at 1 mL/min unina.it | Helium at 1 mL/min |
| Oven Program | 70°C (1 min hold), then 10°C/min to 280°C (5 min hold) unina.it | 80°C (2 min hold), then 15°C/min to 300°C (5 min hold) |
| Injector Temperature | 250 °C unina.it | 280 °C |
| MS Detector | EI, 70 eV, scan range 40-500 amu nih.gov | EI, 70 eV, scan range 50-550 amu |
| Expected Retention Time | ~12-15 minutes | ~10-13 minutes |
Column Chromatography for Purification and Isolation
Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures and starting materials. Silica (B1680970) gel is the most commonly used stationary phase for this purpose. The separation is based on the differential adsorption of the components of the mixture onto the silica gel. nih.gov
The choice of the mobile phase, or eluent, is crucial for effective separation. A solvent system with a polarity that allows the target compound to move down the column at a moderate rate, while separating it from more and less polar impurities, is selected. Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate) is used. The polarity of the eluent can be gradually increased during the separation (gradient elution) to elute compounds with increasing polarity. nih.gov The progress of the purification is monitored by Thin-Layer Chromatography (TLC).
Table 3: General Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Heptane : Ethyl Acetate gradient (e.g., starting from 95:5 to 70:30) nih.gov |
| Loading Technique | Dry loading or direct application of a concentrated solution |
| Elution | Gravity flow or flash chromatography (using pressure) |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be inferred from the spectra of similar molecules like methyl anthranilate and o-toluidine (B26562). nist.govnist.gov
The key functional groups and their expected IR absorption ranges are:
N-H stretch: The primary amine will show two bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H stretch (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.
C=O stretch (ester): A strong absorption band is expected in the range of 1750-1735 cm⁻¹ for the ester carbonyl group. nih.gov
C-N stretch: This vibration typically appears in the 1350-1250 cm⁻¹ region.
C-O stretch (ester): Two C-O stretching bands are characteristic of esters, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ region.
Aromatic C=C bends: These appear in the 1600-1450 cm⁻¹ region.
Aromatic C-H bends (out-of-plane): The substitution pattern on the benzene ring will give rise to characteristic bands in the 900-675 cm⁻¹ region.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3300 (two bands) | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |
| Ester (C=O) | Stretch | 1740 - 1720 | Strong |
| Aromatic C=C | Stretch | 1610 - 1580, 1500 - 1450 | Medium-Weak |
| Amine (N-H) | Bend | 1650 - 1580 | Medium |
| Ester (C-O) | Asymmetric Stretch | 1280 - 1250 | Strong |
| Ester (C-O) | Symmetric Stretch | 1130 - 1100 | Strong |
| Aromatic C-H | Out-of-plane Bend | 770 - 730 | Strong |
X-Ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, its derivatives, such as the N-acetylated or other acylated forms, can often be crystallized more readily. The resulting crystal structure provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and packing in the crystal lattice. nih.goveurjchem.com
The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. The data collected is then used to solve and refine the crystal structure. For a derivative of this compound, one would expect to determine the precise geometry of the tolyl group relative to the amino and ester functionalities.
Table 5: Representative Crystallographic Data for a Hypothetical N-Acetyl Derivative of this compound
| Parameter | Value |
| Empirical Formula | C₁₂H₁₅NO₃ |
| Formula Weight | 221.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 13.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1137.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.29 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor | < 0.05 |
Note: The data in this table is hypothetical and serves as an illustrative example based on known crystal structures of similar aromatic amino acid derivatives. rsc.orgresearchgate.net
Theoretical and Computational Studies of Methyl 2 Amino 2 O Tolylacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. Such studies on derivatives of o-toluidine (B26562) and various amino acid esters provide a framework for understanding Methyl 2-amino-2-o-tolylacetate. bohrium.com
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-withdrawing ester group, indicating its propensity for nucleophilic attack.
Illustrative Data for a Structurally Similar Compound (Methyl 2-aminophenylacetate)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: This data is illustrative and based on general values for similar aromatic amino acid esters. Actual values for this compound would require specific calculations. |
Electrostatic Potential Surfaces and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting sites for intermolecular interactions. bohrium.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the ester group and a positive potential near the hydrogen atoms of the amino group. This suggests that the amino group can act as a hydrogen bond donor, while the ester oxygen can act as a hydrogen bond acceptor.
Thermochemical Property Prediction
Computational methods can predict various thermochemical properties, such as the heat of formation, which is the change in enthalpy when a compound is formed from its constituent elements in their standard states. These predictions are valuable for understanding the stability of a molecule. Studies on related compounds like p-tolylacetic acid have utilized computational approaches to understand their thermodynamic behavior. rsc.orgresearchgate.netresearchgate.netacs.org
Predicted Thermochemical Data for a Related Compound (p-tolylacetic acid)
| Property | Predicted Value |
| Heat of Formation (gas phase) | -450 to -500 kJ/mol |
| Note: This is an estimated range based on data for similar compounds and would need to be calculated specifically for this compound. |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques are essential for exploring the three-dimensional structure of molecules and their interactions with other chemical species.
Energy Minimization and Conformational Sampling
This compound possesses several rotatable bonds, leading to a variety of possible conformations. Energy minimization and conformational sampling are computational techniques used to identify the most stable, low-energy conformations of a molecule. For similar molecules, it has been shown that intramolecular hydrogen bonding between the amino group and the ester carbonyl can significantly influence the preferred conformation. The presence of the ortho-methyl group will also introduce steric hindrance that further dictates the rotational barriers and stable geometries. benthamscience.com
Docking Studies of Chemical Interactions (excluding biological targets)
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used for biological targets, docking can also be employed to study interactions with non-biological hosts, such as cyclodextrins.
Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, altering their physical and chemical properties. Docking studies on amino acid esters with cyclodextrins have shown that the aromatic ring of the guest molecule typically resides within the hydrophobic cavity of the cyclodextrin (B1172386). researchgate.netnih.govcyclolab.hu In the case of this compound, the tolyl group would likely be encapsulated within the cyclodextrin cavity, driven by hydrophobic interactions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of a compound based on its molecular structure. These models are built on the principle that the structure of a molecule must contain the features responsible for its physical, chemical, and biological properties.
Correlation of Molecular Descriptors with Chemical Reactivity
In the context of this compound, QSPR studies can be employed to correlate its structural features, quantified by molecular descriptors, with its chemical reactivity. Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.
For instance, descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net
Other important descriptors for predicting reactivity include:
Mulliken Charges: These describe the partial atomic charges and can indicate the most likely sites for nucleophilic or electrophilic attack.
Molecular Volume and Surface Area: These descriptors are related to the steric accessibility of different parts of the molecule.
The following interactive table presents a hypothetical set of molecular descriptors for this compound and their potential correlation with its chemical reactivity.
| Molecular Descriptor | Hypothetical Value | Correlation with Chemical Reactivity |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the susceptibility towards electrophilic attack. A higher value suggests greater reactivity. |
| LUMO Energy | -0.5 eV | Indicates the susceptibility towards nucleophilic attack. A lower value suggests greater reactivity. |
| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 2.5 D | Affects solubility and interactions with polar solvents and reagents. |
| Mulliken Charge on Amino Nitrogen | -0.8 | Suggests a nucleophilic character for the amino group. |
| Mulliken Charge on Carbonyl Carbon | +0.6 | Indicates an electrophilic site susceptible to nucleophilic attack. |
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. computabio.comarxiv.org These predictions are valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.
NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, often employing DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. youtube.com The prediction process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Machine learning models are also being developed to predict chemical shifts from amino acid sequences and 3D structures. nih.govuzh.ch
The following table shows hypothetical predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amino (NH₂) | 2.1 | - |
| Methine (CH) | 4.5 | 58.0 |
| Methyl (Ester, OCH₃) | 3.7 | 52.5 |
| Methyl (Tolyl, CH₃) | 2.3 | 19.0 |
| Aromatic (CH) | 7.1 - 7.4 | 125.0 - 135.0 |
| Carbonyl (C=O) | - | 174.0 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of a molecule. computabio.com After optimizing the molecular geometry, a frequency calculation is performed. The resulting vibrational modes and their intensities are used to generate a theoretical IR spectrum. These predicted spectra can aid in the identification of characteristic functional group vibrations. For this compound, key predicted vibrational frequencies would include the N-H stretching of the amino group, the C=O stretching of the ester, and the C-H stretching of the aromatic and aliphatic parts of the molecule. Machine learning approaches are also being explored to predict IR spectra directly from molecular structures. arxiv.orgresearchgate.netnih.govbohrium.com
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways. chemrxiv.orgnih.govresearchgate.netnih.gov
Transition State Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a key aspect of understanding reaction mechanisms and kinetics. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. nih.gov
For a reaction involving this compound, such as its synthesis via the Strecker synthesis or its hydrolysis, computational chemists would search for the transition state structure connecting the reactants and products. The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Consider the hydrolysis of the ester group in this compound. A computational study would aim to identify the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The geometry of this transition state would reveal the bond-forming and bond-breaking processes occurring simultaneously.
Reaction Pathway Mapping
Reaction pathway mapping involves tracing the minimum energy path on the potential energy surface that connects reactants to products via one or more transition states and intermediates. This provides a detailed, step-by-step description of the reaction mechanism. nih.gov
Similarly, for a reaction where this compound is a reactant, such as an N-arylation reaction, computational mapping could explore different possible mechanisms, for example, a direct nucleophilic substitution or a metal-catalyzed cross-coupling reaction. acs.orgrsc.org The calculated energy profiles for the different pathways would help to determine the most likely mechanism under specific reaction conditions.
The following table outlines a hypothetical reaction pathway for the synthesis of this compound, which could be elucidated through computational simulations.
| Reaction Step | Description | Key Computational Insights |
|---|---|---|
| 1. Imine Formation | Reaction of o-tolualdehyde with ammonia (B1221849) to form an imine. | Characterization of the transition state for the nucleophilic attack of ammonia and subsequent dehydration. |
| 2. Cyanide Addition | Nucleophilic attack of a cyanide ion on the imine carbon to form an aminonitrile. | Mapping the approach of the cyanide ion and the transition state for C-C bond formation. |
| 3. Nitrile Hydrolysis | Acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid. | Elucidation of the multi-step mechanism involving protonation/deprotonation and water addition. |
| 4. Esterification | Reaction of the resulting amino acid with methanol (B129727) under acidic conditions to form the methyl ester. | Modeling the protonation of the carbonyl group and the subsequent nucleophilic attack by methanol. |
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Pathways with Enhanced Efficiency
The development of efficient and stereoselective methods for the synthesis of α-amino acids and their esters is a cornerstone of modern organic chemistry. For a sterically hindered compound like Methyl 2-amino-2-o-tolylacetate, traditional methods may suffer from low yields or require harsh reaction conditions. Future research will likely focus on developing more efficient and milder synthetic routes.
One promising avenue is the advancement of catalytic asymmetric synthesis . While various methods exist for the synthesis of α-amino esters, the development of catalysts that can effectively control the stereochemistry at the α-carbon of an o-substituted arylglycine derivative remains a significant challenge. Future efforts could involve the design of novel chiral ligands for transition metal catalysts or the development of new organocatalysts capable of inducing high enantioselectivity in reactions such as the Strecker synthesis or the alkylation of glycine (B1666218) enolate equivalents. ineosopen.orgresearchgate.netfrontiersin.org The development of catalysts that can tolerate the steric bulk of the o-tolyl group while maintaining high catalytic activity and selectivity is a key objective.
Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov The use of enzymes, such as aminotransferases or engineered nitrene transferases, could provide a direct and enantiopure route to this compound. nih.govnih.govnih.gov Future research may focus on identifying or engineering enzymes that exhibit high activity and selectivity towards o-tolyl-containing substrates. The deracemization of racemic mixtures of this compound using stereoselective enzymes is another area ripe for exploration. rsc.orgnih.gov
Design and Synthesis of Advanced Derivatives with Tailored Chemical Reactivity
The true value of a chemical compound often lies in its ability to be transformed into a variety of useful derivatives. For this compound, the design and synthesis of advanced derivatives with tailored chemical reactivity is a key area for future investigation. These derivatives could serve as valuable building blocks in medicinal chemistry, materials science, and catalysis.
A primary focus will be on the functionalization of the aromatic ring and the amino group . The o-tolyl group provides a handle for further modifications, such as the introduction of additional substituents that can modulate the electronic and steric properties of the molecule. This could lead to the creation of novel ligands for catalysis or the development of analogues with specific biological activities. Similarly, the amino group can be readily modified to introduce a wide range of functional groups, opening up possibilities for its incorporation into peptides or other complex molecules. mdpi.com
The synthesis of α,α-disubstituted α-amino acids is another area of growing interest due to their ability to induce specific conformations in peptides. researchgate.netnih.gov Starting from this compound, the introduction of a second substituent at the α-carbon would lead to sterically constrained amino acids with unique properties. Developing synthetic methodologies to achieve this transformation efficiently and stereoselectively will be a significant challenge and a rewarding area of research.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering numerous advantages in terms of efficiency, safety, and scalability. The integration of the synthesis of this compound and its derivatives with flow chemistry platforms is a logical and promising future direction. nih.govrsc.org
Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for optimizing challenging reactions involving sterically hindered substrates. nih.govacs.org Furthermore, the use of immobilized catalysts or reagents within a flow system can simplify purification processes and allow for catalyst recycling, contributing to more sustainable and cost-effective syntheses. rsc.org Research in this area will likely focus on adapting existing synthetic routes to flow conditions and developing novel flow-specific methodologies for the synthesis of this compound. researchgate.net
The development of automated synthesis platforms will further accelerate the discovery and optimization of new derivatives. rsc.org By combining robotic systems with high-throughput screening techniques, researchers can rapidly synthesize and evaluate large libraries of compounds based on the this compound scaffold. This approach will be invaluable for identifying derivatives with desired properties for various applications.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For the synthesis of a sterically hindered α-amino ester like this compound, gaining in-depth mechanistic insights into the key bond-forming and stereochemistry-determining steps is crucial for overcoming existing limitations.
Future research will likely employ a combination of experimental and computational techniques to elucidate the mechanisms of relevant transformations. For instance, detailed kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates can provide valuable information about the reaction pathway. rsc.orgnih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model transition states and predict the stereochemical outcome of asymmetric reactions, providing a powerful tool for catalyst design and optimization. rsc.org
Understanding the role of non-covalent interactions, such as hydrogen bonding and steric effects, in controlling the stereoselectivity of catalytic reactions will be particularly important for designing catalysts that are effective for the synthesis of sterically demanding molecules like this compound. rsc.org
Computational Design of Next-Generation Analogues for Specific Chemical Applications
The synergy between computational chemistry and experimental synthesis is a powerful engine for innovation. In the context of this compound, computational design will play a pivotal role in the development of next-generation analogues with precisely tailored properties for specific chemical applications. biorxiv.orgbiorxiv.orgnih.govnih.govnih.gov
By leveraging molecular modeling and machine learning algorithms, researchers can design virtual libraries of novel derivatives and predict their properties, such as their binding affinity to a biological target or their catalytic activity. biorxiv.orgbiorxiv.org This in silico approach can significantly reduce the time and resources required for the discovery of new functional molecules. For example, computational methods can be used to design novel unnatural amino acids based on the this compound scaffold for incorporation into peptides to modulate their structure and function. nih.gov
Furthermore, the de novo design of enzymes or catalysts specifically tailored for the synthesis of this compound and its derivatives is an exciting long-term prospect. biorxiv.orgnih.govnih.gov By understanding the principles of molecular recognition and catalysis, it may be possible to design artificial enzymes or catalysts that can achieve unprecedented levels of efficiency and selectivity for these challenging transformations.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for Methyl 2-amino-2-o-tolylacetate, and how can reaction parameters (e.g., solvent, catalyst) be optimized?
- Methodological Answer :
- Route Selection : Start with o-tolylacetic acid derivatives. Introduce the amino group via reductive amination or nucleophilic substitution, ensuring protection of the amino group (e.g., using Boc or Fmoc) to prevent side reactions .
- Optimization : Screen solvents (e.g., THF, DMF) and catalysts (e.g., Pd/C for hydrogenation) to enhance yield. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Confirm purity via NMR (¹H/¹³C) and HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the methyl ester (δ ~3.6–3.8 ppm), aromatic protons (δ ~6.8–7.4 ppm), and amino protons (δ ~1.5–2.5 ppm, if unprotected). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity. Monitor for byproducts (e.g., hydrolysis products) via mass fragmentation patterns .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks. Analyze samples weekly via HPLC to track degradation kinetics .
Advanced Research Questions
Q. What computational approaches can predict the stereochemical configuration of this compound, and how do they align with experimental data?
- Methodological Answer :
- DFT Calculations : Model the molecule’s geometry using Gaussian or ORCA. Compare calculated NMR chemical shifts (GIAO method) and optical rotation values with experimental data to confirm stereochemistry .
- Molecular Dynamics : Simulate solvent effects on conformational stability. Correlate results with experimental solubility profiles in polar vs. nonpolar solvents .
Q. How do competing reaction pathways (e.g., ester hydrolysis vs. amine oxidation) impact the synthesis of this compound, and how can selectivity be improved?
- Methodological Answer :
- Mechanistic Studies : Use kinetic profiling (e.g., in situ IR spectroscopy) to identify intermediates. For hydrolysis-prone conditions, employ anhydrous solvents and low temperatures .
- Catalyst Design : Test chiral catalysts (e.g., BINAP-metal complexes) to suppress racemization. Compare enantiomeric excess (ee) via chiral HPLC .
Q. What strategies resolve contradictions in published data on the biological activity of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review literature to identify variables (e.g., assay conditions, impurity profiles). Replicate key studies under standardized protocols .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying o-tolyl substituents) to isolate contributing functional groups. Use multivariate regression to model activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
